9-cis-Retinoic Acid Methyl Ester

説明

Historical Context of Retinoid Research and Isomeric Forms

The scientific journey into the world of retinoids began with the recognition of vitamin A as an essential nutrient. Early observations linked vitamin A deficiency to conditions like night blindness, leading to the use of animal liver, a rich source of vitamin A, in ancient medicinal practices. pcaskin.com The formal discovery of vitamin A in milk factors that were not fats, proteins, or carbohydrates occurred in 1912. pcaskin.com Subsequent research led to the identification of retinoic acid, a metabolite of vitamin A, and its various isomers. nih.gov

The 1950s marked the initial synthesis and characterization of 9-cis-retinoic acid, though its therapeutic potential was not fully appreciated until much later. who.int A pivotal moment in retinoid research came in 1992 with the identification of 9-cis-retinoic acid as a high-affinity ligand for the retinoid X receptor (RXR), a discovery that unveiled a new dimension in the understanding of retinoid signaling pathways. who.intnih.govoup.com This finding distinguished it from its more prevalent isomer, all-trans-retinoic acid (ATRA), which primarily interacts with retinoic acid receptors (RARs). nih.govnih.gov The existence of multiple isomers, such as all-trans, 9-cis, 11-cis, and 13-cis retinoic acid, each with distinct receptor affinities and biological activities, underscores the complexity of retinoid function. researchgate.net

Overview of 9-cis-Retinoic Acid's Biological Relevance

The biological importance of 9-cis-retinoic acid stems from its role as a pan-agonist, capable of activating both RAR and RXR nuclear receptor families. nih.govselleckchem.com These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in critical cellular processes. scispace.comwikipedia.org

The activation of these receptors is central to:

Cellular Differentiation and Proliferation: 9-cis-retinoic acid is instrumental in guiding the differentiation and controlling the proliferation of various cell types. chem960.com

Apoptosis: It plays a role in programmed cell death, a vital process for tissue homeostasis and development. chem960.com

Embryonic Development: RARs, activated by retinoids like 9-cis-retinoic acid, are crucial for both axial and limb patterning during embryogenesis. wikipedia.org

The interaction of 9-cis-retinoic acid with RXRs is particularly significant because RXRs can form heterodimers with other nuclear receptors, including those for thyroid hormone and vitamin D3. scispace.com This places 9-cis-retinoic acid at a critical juncture in the convergence of multiple signaling pathways. scispace.com Furthermore, 9-cis-retinoic acid can act as a natural antagonist to all-trans-retinoic acid's activation of RARs, suggesting a finely tuned regulatory mechanism determined by the relative levels of these isomers. nih.gov

Role of 9-cis-Retinoic Acid Methyl Ester in Research Contexts

This compound is a synthetic derivative of 9-cis-retinoic acid, created by the esterification of the carboxylic acid group. chem960.com This modification is primarily undertaken to enhance the compound's stability and solubility, which facilitates its use in various experimental and research settings. chem960.com

Its principal roles in research include:

Analytical Standard: Due to its well-defined structure and purity, this compound serves as a reliable analytical standard. sigmaaldrich.comaxios-research.comgoogle.com It is used in techniques like high-performance liquid chromatography (HPLC) for the accurate identification and quantification of 9-cis-retinoic acid in biological samples. who.intgoogle.comnih.gov

Synthetic Intermediate: The methyl ester form can act as a precursor or intermediate in the synthesis of other retinoid derivatives or more complex molecules for research purposes.

Investigative Tool: Its specific targeting of RXR pathways makes it an invaluable tool for researchers studying the intricate mechanisms of retinoid-mediated gene regulation and signaling. chem960.com By using the methyl ester, scientists can explore the physiological and pathological processes influenced by RXR activation with greater precision. chem960.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 58526-50-4 |

| Molecular Formula | C21H30O2 |

| Molecular Weight | 314.46 g/mol |

| Appearance | Yellow Oil |

| Primary Target | Retinoid X Receptor (RXR) |

Interactive Data Table: Key Research Applications

| Application | Description |

| Analytical Chemistry | Used as a reference standard for the identification and quantification of 9-cis-retinoic acid. |

| Synthetic Chemistry | Serves as a building block for the creation of novel retinoid analogs. |

| Molecular Biology | Employed to investigate the role of RXR in gene transcription and cellular signaling. |

| Cell Biology | Utilized in studies of cellular differentiation, proliferation, and apoptosis. |

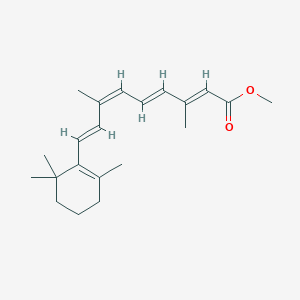

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-NRWZZFEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617407 | |

| Record name | (9cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58526-50-4 | |

| Record name | (9cis)-O~15~-Methylretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Synthesis and Derivatization Strategies for 9 Cis Retinoic Acid and Its Methyl Ester

Total Synthesis Approaches for 9-cis-Retinoids

The creation of 9-cis-retinoids from the ground up involves intricate multi-step chemical processes and highly specific stereoselective techniques.

Multi-Step Chemical Synthesis Methodologies

The total synthesis of 9-cis-retinoids is often a complex endeavor requiring multiple sequential steps. escholarship.org One documented approach involves the condensation of a 9-cis-β-C15-aldehyde with ethyl senecioate using potassium amide in liquid ammonia (B1221849) to produce 9-cis-retinoic acid. who.int Another strategy starts with β-ionone and proceeds through a series of reactions to create key intermediates. google.com For instance, a method for producing 9-cis-retinoids involves reducing a cyclohexenyl ketone to form a cyclohexadienyne, followed by condensation with an electrophilic nitrile source and subsequent addition of an alkyl, alkene, aryl, or aralkyl group. google.com

One patented method describes the synthesis of 9-cis-retinoic acid by first adding a specific Grignard reagent to 2,2,6-trimethyl cyclohexanone (B45756). google.com The resulting product is then converted to retinoic acid. This process can also be adapted to produce tritium-labeled retinoic acid. google.com

| Starting Material | Key Reactions | Final Product | Reference |

|---|---|---|---|

| 9-cis-β-C15-aldehyde and ethyl senecioate | Condensation with potassium amide | 9-cis-retinoic acid | who.int |

| β-ionone | Reduction, condensation with nitrile source, alkyl/aryl/etc. addition | 9-cis-retinoid | google.com |

| β-cyclocitral and ethyl 4-bromo-3-methylbut-2-enoate | Reformatsky reaction, Horner-Emmons reaction, reduction, esterification | 9-cis-retinyl acetate (B1210297) | escholarship.org |

| 2,2,6-trimethyl cyclohexanone and Grignard reagent | Grignard reaction, further conversion | 9-cis-retinoic acid | google.com |

Stereoselective Synthesis Techniques (e.g., Wittig, Horner-Emmons, Pauson-Khand, Heck Reactions)

The geometry of the polyene side chain is crucial for the biological activity of retinoids, making stereocontrolled synthesis a primary focus. organic-chemistry.org Various olefination reactions are employed to construct the carbon-carbon double bonds with the desired stereochemistry.

Wittig Reaction: This reaction is a cornerstone in retinoid synthesis for forming the C7-C8 double bond. nih.govacs.orgacs.org It generally exhibits high E-stereoselectivity, which is further enhanced by the bulky trimethylcyclohexenyl ring. acs.org The stereoselectivity of the Wittig reaction is dependent on the nature of the phosphonium (B103445) ylid used. quora.comchemtube3d.com Stabilized ylids tend to favor the formation of (E)-alkenes. chemtube3d.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is another powerful tool for creating E-alkenes and is frequently used in retinoid synthesis. organic-chemistry.orgnih.govacs.orgwikipedia.org For example, an E-selective HWE reaction between a propargylic phosphonate (B1237965) and β-ionone has been utilized in the total synthesis of vitamin A metabolites. nih.govacs.org The reaction conditions, such as temperature and the choice of base, can be fine-tuned to maximize the E/Z ratio. nih.govwikipedia.org For instance, lowering the reaction temperature to -78 °C can lead to a favorable E/Z ratio of 9:1. nih.govacs.org

Pauson-Khand Reaction: This [2+2+1] cycloaddition reaction combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, a structure that can be a precursor in retinoid synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org While initially suffering from poor selectivity in intermolecular reactions, its intramolecular version has found significant application in total synthesis, particularly for creating fused bicyclic systems. wikipedia.orgmdpi.comrsc.org The reaction is often mediated by a dicobalt octacarbonyl complex. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a method for forming substituted alkenes with high trans selectivity. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has been applied to the synthesis of various complex molecules, including pharmaceutical intermediates. nih.govfrontiersin.org The choice of catalyst, ligands, and base is crucial for the reaction's success. wikipedia.org

Isomerization and Conversion Methods

The conversion of more stable retinoid isomers into the 9-cis form is a key strategy for its production.

Photoisomerization of All-trans-Retinoids

Photoisomerization presents a catalyst-free method to convert all-trans-retinoids to their cis-isomers. acs.org Irradiating all-trans-retinoids in a polar solvent like acetonitrile (B52724) with ultraviolet light can produce a mixture of cis isomers, with the 9-cis isomer often predominating. who.intacs.org For instance, the photoisomerization of all-trans-retinyl acetate (all-trans-RAc) is a promising route for synthesizing 9-cis-RAc. acs.org This process involves the absorption of a photon, which breaks the pi component of a double bond, allowing for rotation and subsequent reformation of the double bond in the cis configuration. libretexts.org The main product of all-trans-RAc photoisomerization is the 9-cis isomer, though 7-cis and 13-cis isomers can form as side products. acs.org When a sensitizer (B1316253) is used, the reaction proceeds via triplet states and can yield a mixture of all-trans, 9-cis, and 13-cis isomers. acs.org

Enzymatic and Catalytic Isomerization Pathways (e.g., Bovine Liver Membranes, Thiol-containing Catalysts)

Both enzymatic and chemical catalysts can facilitate the isomerization of all-trans-retinoids to 9-cis-retinoic acid.

Enzymatic Isomerization: Bovine liver membranes have been shown to isomerize all-trans-retinoic acid to both 9-cis and 13-cis-retinoic acid. nih.gov This process appears to be mediated by thiol groups, as it can be inhibited by thiol-blocking agents like N-ethylmaleimide. nih.gov The concentration of 9-cis-retinoic acid produced can reach approximately 15% of the equilibrium mixture. nih.gov However, this enzymatic process was not found to be saturable. nih.govresearchgate.net Studies with rat conceptal homogenates have also provided evidence for an isomerase that catalyzes the conversion of 13-cis and 9-cis-retinoic acid to all-trans-retinoic acid. nih.gov In Hep G2 cells, cell homogenates can convert all-trans-retinol to 9-cis-retinal (B17824), indicating a potential pathway for 9-cis-retinoic acid synthesis. nih.govacs.org

Catalytic Isomerization: Transition metal-based catalysts, particularly those with palladium complexes, have been identified as effective for the regioselective Z-isomerization of all-trans-retinoids. rsc.orgnih.gov A screen of various catalysts found that a palladium complex with labile ligands was optimal for producing Z-retinoids. rsc.orgnih.gov This catalytic isomerization can be performed using conventional heating or microwave irradiation, with the latter significantly reducing reaction times. escholarship.orgnih.gov Thiol-containing compounds, such as mercaptoethanol and glutathione, can also catalyze the isomerization of 9-cis-retinoic acid to a mixture of its isomers, with the equilibrium favoring the all-trans form. researchgate.net

| Method | Catalyst/Conditions | Substrate | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Photoisomerization | UV light, polar solvent (acetonitrile) | all-trans-retinoids | Mixture of cis isomers (predominantly 9-cis) | A catalyst-free method. acs.org | who.intacs.org |

| Enzymatic Isomerization | Bovine liver membranes | all-trans-retinoic acid | 9-cis-retinoic acid, 13-cis-retinoic acid | Mediated by thiol groups; reaches ~15% 9-cis isomer at equilibrium. nih.gov | nih.gov |

| Catalytic Isomerization | Palladium complex with labile ligands | all-trans-retinoids | Z-retinoids (including 9-cis) | Effective for regioselective production; can be accelerated by microwave irradiation. nih.gov | rsc.orgnih.gov |

| Catalytic Isomerization | Thiol-containing compounds (e.g., glutathione) | 9-cis-retinoic acid | Mixture of all-trans, 9-cis, 13-cis, and 9,13-dicis-retinoic acid | Equilibrium favors the all-trans isomer. researchgate.net | researchgate.net |

Esterification Techniques for 9-cis-Retinoic Acid Methyl Ester Preparation

The conversion of 9-cis-retinoic acid to its methyl ester is a crucial derivatization step. One common method involves hydrolysis of the ester to yield a mixture of retinoic acid isomers, from which the major 9-cis isomer can be selectively crystallized from methanol. google.com In biological systems, the esterification of 9-cis-retinol (B22316) to 9-cis-retinyl esters occurs in liver-derived cells, likely catalyzed by acyl-CoA:retinol (B82714) acyltransferase and lecithin:retinol acyltransferase. nih.govacs.orgnih.gov These esters can then be hydrolyzed by retinyl ester hydrolases. nih.gov While direct enzymatic esterification of 9-cis-retinoic acid to its methyl ester is not explicitly detailed, the conversion of retinoic acid to its alcohol form via its methyl ester by reduction (e.g., with DIBAL-H) is a known process, suggesting the methyl ester is a key intermediate. google.com

Chemical Derivatization for Analytical and Research Purposes

The quantitative analysis of 9-cis-retinoic acid and its esters in biological and other complex matrices presents significant analytical challenges. To enhance detection sensitivity and selectivity, particularly for mass spectrometry (MS) and chromatography-based methods, chemical derivatization is a frequently employed strategy. who.intnih.govmdpi.com This process involves chemically modifying the analyte to alter its physicochemical properties, making it more suitable for analysis. mdpi.com

For retinoids, the primary target for derivatization is the carboxylic acid group. nih.gov This functional group can be converted into an ester or an amide to improve chromatographic behavior or ionization efficiency in MS. who.intnih.gov For instance, converting 9-cis-retinoic acid to its methyl or pentafluorobenzyl ester allows for its separation by gas-liquid or liquid-liquid chromatography and subsequent quantification by mass spectrometry. who.int

A significant advancement in the analysis of retinoic acid involves derivatization to introduce a permanently charged moiety, which greatly enhances sensitivity in paper spray ionization mass spectrometry (PSI-MS). nih.govresearchgate.net Compounds that lack nitrogen atoms, like retinoic acid, are often difficult to protonate for MS analysis. nih.gov By adding a positive charge through derivatization, the detection limit can be substantially improved. nih.govresearchgate.net One such method utilizes N,N-dimethylpiperazine iodide (DMPI) as the derivatization reagent. nih.govresearchgate.net In this process, the carboxyl group of retinoic acid is first activated, commonly with a catalyst like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), which facilitates a rapid reaction. nih.govmdpi.com The activated acid then reacts with DMPI to form a derivative carrying a permanent positive charge. nih.govresearchgate.net This technique has been shown to increase the detection limit by approximately 50 times compared to the underivatized compound. nih.govresearchgate.net

The selection of the derivatization agent and reaction conditions is critical for achieving optimal results. mdpi.com For example, HATU is often preferred as a catalyst because it promotes a faster reaction rate and is less prone to causing racemization compared to other similar agents. nih.gov The derivatization reaction with DMPI is rapid, often completed within seconds at room temperature. mdpi.com This combination of chemical derivatization with advanced analytical techniques like PSI-MS provides a quick, sensitive, and accurate method for detecting retinoic acid in complex samples. nih.govresearchgate.net

Table 1: Derivatization Strategies for Retinoic Acid Analysis

| Derivatization Target | Reagent/Method | Purpose | Analytical Technique | Finding | Citation |

|---|---|---|---|---|---|

| Carboxylic Acid | Esterification (Methyl or Pentafluorobenzyl ester) | Improve separation and quantification | Gas-Liquid Chromatography, Liquid-Liquid Chromatography, Mass Spectrometry | Enables separation and quantification of various retinoic acid isomers. | who.int |

| Carboxylic Acid | N,N-dimethylpiperazine iodide (DMPI) with HATU activation | Introduce a permanent positive charge to enhance ionization | Paper Spray Ionization Mass Spectrometry (PSI-MS) | Increased detection limit by ~50-fold; allows for rapid and sensitive detection. | nih.govresearchgate.net |

Synthesis of Labeled this compound for Metabolic Probes

Isotopically labeled retinoids are indispensable tools for conducting metabolic research and competitive binding studies with nuclear and cytosolic retinoid binding proteins. google.com The synthesis of labeled 9-cis-retinoic acid, often involving tritium (B154650) (³H), allows researchers to trace the compound's metabolic fate and quantify its interaction with receptors. google.com

One patented method describes a robust synthesis for tritium-labeled 9-cis-retinoic acid, achieving a high specific activity of over 65 Ci/mmol. google.com This multi-step synthesis begins with the addition of a Grignard reagent to 2,2,6-trimethylcyclohexanone. google.com The resulting product undergoes a series of organic synthesis steps to ultimately yield 9-cis-retinoic acid. google.com The tritium label is specifically incorporated at the C20 position. google.com The final step in this sequence involves the hydrolysis of the corresponding ester to produce the pure 9-cis-retinoic acid. google.com

The availability of such high-specific-activity labeled compounds is crucial. For example, understanding the in vivo pathways of 9-cis-retinoic acid, a known ligand for retinoid X receptors (RXRs), relies on the ability to track its conversion and metabolism. nih.gov Studies have used labeled retinoids to investigate metabolic pathways in various cell types, such as the conversion of all-trans-retinol to 9-cis-retinal in liver-derived cells. nih.gov Furthermore, labeled compounds are essential for elucidating the metabolites formed in humans after administration, such as the identification of 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxo-retinoyl-β-glucuronide as urinary metabolites. nih.gov These metabolic probes provide the basis for identifying the pathways involved in the generation and elimination of 9-cis-retinoic acid in biological systems. nih.govnih.gov

Table 2: Synthesis of Tritium-Labeled 9-cis-Retinoic Acid

| Feature | Description | Citation |

|---|---|---|

| Purpose | Metabolic studies, competitive binding assays with retinoid receptors. | google.com |

| Starting Materials | Grignard reagent, 2,2,6-trimethylcyclohexanone. | google.com |

| Label | Tritium (³H) at the C20 position. | google.com |

| Key Reaction Step | Addition of a specific Grignard reagent to 2,2,6-trimethylcyclohexanone, followed by conversion steps. | google.com |

| Final Product | Tritium-labeled 9-cis-retinoic acid. | google.com |

| Achieved Specific Activity | > 65 Ci/mmol. | google.com |

Endogenous Formation and Metabolism of 9 Cis Retinoic Acid in Biological Systems

Biosynthetic Pathways of 9-cis-Retinoic Acid

The formation of 9-cis-retinoic acid in the body can occur through multiple pathways, primarily originating from vitamin A and involving specific enzymes.

Conversion from Vitamin A (Retinol) and Retinaldehyde

The biosynthesis of 9-cis-retinoic acid begins with dietary vitamin A (retinol). ontosight.ai In the intestine, dietary retinyl esters are hydrolyzed to retinol (B82714), which is then taken into the enterocytes and re-esterified. nih.gov Dietary β-carotene can also be cleaved into two molecules of all-trans-retinaldehyde. nih.gov This retinaldehyde is then reduced to all-trans-retinol. nih.gov Retinol is subsequently transported to the liver. ontosight.ai

The conversion of retinol to retinoic acid is a two-step oxidative process. nih.gov First, retinol is oxidized to retinaldehyde, which is generally considered the rate-limiting step. nih.gov Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid. nih.gov

Three potential pathways for the formation of 9-cis-retinoic acid have been proposed:

Isomerization of all-trans-retinoic acid. acs.org

Enzymatic oxidation of 9-cis-retinol (B22316) to 9-cis-retinoic acid. acs.org

Cleavage of 9-cis-β-carotene. acs.org

Role of Specific Dehydrogenases (e.g., cis-Retinol Dehydrogenase, Retinaldehyde Dehydrogenases)

Specific enzymes are critical in the synthesis of 9-cis-retinoic acid. Retinol dehydrogenases and retinaldehyde dehydrogenases are key players in this process. ontosight.ai

A stereospecific 9-cis-retinol dehydrogenase has been identified and is abundantly expressed in embryonic tissues. pnas.org This membrane-bound enzyme, belonging to the short-chain alcohol dehydrogenase/reductase superfamily, specifically oxidizes 9-cis-retinol into 9-cis-retinaldehyde, an intermediate in the biosynthesis of 9-cis-retinoic acid. pnas.org Further oxidation of the resulting retinaldehyde is thought to be carried out by several cytosolic aldehyde dehydrogenases. pnas.org

Studies using a cell reporter system have shown that the efficient formation of 9-cis-retinoic acid from 9-cis-retinol requires the co-expression of both retinol and retinal dehydrogenases. nih.gov Interestingly, some cytosolic alcohol dehydrogenases are not efficient in catalyzing the oxidation of 9-cis-retinol. nih.gov The subcellular localization of these enzymes, particularly in the endoplasmic reticulum, appears to be crucial for their in vivo activity. nih.gov

Aldehyde dehydrogenase 1A1 (ALDH1A1) is another enzyme implicated in this pathway, as it can catalyze the conversion of 9-cis-retinal (B17824) to 9-cis-retinoic acid. nih.gov

Intracellular Isomerization of All-trans-Retinoic Acid to 9-cis-Retinoic Acid

A significant pathway for the formation of 9-cis-retinoic acid is the direct isomerization of all-trans-retinoic acid. nih.govnih.gov Research has demonstrated that bovine liver membranes can facilitate this isomerization, converting all-trans-retinoic acid into both 9-cis-retinoic acid and 13-cis-retinoic acid. nih.govnih.gov The concentration of 9-cis-retinoic acid generated can reach approximately 15% of the equilibrium mixture. nih.govnih.gov

This isomerization process appears to be mediated by thiol groups, as it can be inhibited by thiol-blocking agents. nih.govnih.gov It is noteworthy that this non-stereospecific isomerization observed in vitro mirrors the effects seen when all-trans-retinoic acid is applied to cells. nih.govnih.gov However, significant formation of 9-cis-retinoids was not observed when liver microsomes were incubated with all-trans-retinol or all-trans-retinal, suggesting the isomerization primarily occurs at the retinoic acid level. nih.govnih.gov

Metabolic Fates and Biotransformation of 9-cis-Retinoic Acid

Once formed, 9-cis-retinoic acid undergoes various metabolic transformations, leading to its elimination from the body.

Oxidative and Reductive Metabolic Pathways

Similar to all-trans-retinoic acid, 9-cis-retinoic acid is subject to oxidative and reductive metabolism. nih.gov In rats, administration of 9-cis-retinoic acid leads to hydroxylation and the formation of a ketone at the C4 position. nih.gov In vivo, 9-cis-retinoic acid can also isomerize to 13-cis-retinoic acid, 9,13-di-cis-retinoic acid, and all-trans-retinoic acid. who.int

A reductive pathway involves the conversion of 9-cis-retinoic acid to 13,14-dihydro-9-cis-retinoic acid. nih.gov This metabolite may be an initial step leading to β-oxidative chain-shortening. nih.gov Furthermore, this dihydro-metabolite can be conjugated with taurine (B1682933) to form a novel metabolite. nih.gov

Glucuronidation and Other Conjugation Pathways (e.g., 9-cis-Retinoyl-β-glucuronide)

Glucuronidation is a major metabolic pathway for 9-cis-retinoic acid. nih.gov Following administration in mice and rats, 9-cis-retinoyl-β-glucuronide was identified as a major metabolite in plasma and various tissues. who.intnih.gov The concentrations of this glucuronide were notably higher in mouse plasma compared to rat plasma, indicating species-specific differences in metabolism. who.int

In humans, the primary urinary metabolites of 9-cis-retinoic acid are 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxo-retinoyl-β-glucuronide. who.int The presence of high concentrations of unchanged 9-cis-retinoic acid in feces suggests it may be poorly absorbed from the gastrointestinal tract. who.intnih.gov

Formation of Other Isomers and Metabolites (e.g., 9-cis-4-oxoretinoic acid, 9,13-di-cis-retinoic acid)

The metabolic fate of 9-cis-retinoic acid involves conversion into several other isomers and oxidized products. This process is crucial for regulating its intracellular concentration and biological activity. Key metabolites include hydroxylated and oxidized forms, as well as other geometric isomers.

One of the primary metabolic pathways for 9-cis-retinoic acid is oxidation at the C-4 position of the cyclohexenyl ring, leading to the formation of 9-cis-4-hydroxy-retinoic acid and subsequently 9-cis-4-oxoretinoic acid. who.int In humans, 9-cis-4-oxoretinoic acid has been identified as the main metabolite following oral administration of 9-cis-retinoic acid, with its concentration in the blood being 41-83% of the parent compound. who.int This oxidation is primarily catalyzed by the cytochrome P450 enzyme family, particularly the CYP26 subfamily (CYP26A1, B1, and C1), which are known to metabolize retinoic acids. bioscientifica.comcaymanchem.com In addition to oxidation, glucuronidation can occur, forming more polar and excretable compounds such as 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxoretinoyl-β-glucuronide, which have been identified as major urinary metabolites in humans. who.int

Isomerization is another significant metabolic route. 9,13-di-cis-retinoic acid has been identified as a major metabolite of 9-cis-retinoic acid in the plasma of mice. who.int This isomer is also found endogenously in tissues and serum of various species. nih.gov For instance, after consumption of liver, which contains vitamin A, plasma concentrations of 9,13-di-cis-retinoic acid can rise significantly, even more so than 9-cis-retinoic acid itself. who.int While 9,13-di-cis-retinoic acid is a notable metabolite, it does not appear to activate retinoic acid receptors (RAR) or retinoid X receptors (RXR). nih.gov

Table 1: Major Metabolites of 9-cis-Retinoic Acid

| Metabolite | Precursor | Key Enzyme Family (where identified) | Species/System where Identified | Citation |

| 9-cis-4-oxoretinoic acid | 9-cis-Retinoic Acid | Cytochrome P450 (CYP26) | Humans, Rats | who.intbioscientifica.com |

| 9-cis-4-hydroxy-retinoic acid | 9-cis-Retinoic Acid | Cytochrome P450 (CYP26) | Rats | who.int |

| 9,13-di-cis-retinoic acid | 9-cis-Retinoic Acid | Not specified | Mice, Humans | who.intnih.gov |

| 9-cis-retinoyl-β-glucuronide | 9-cis-Retinoic Acid | UDP-glucuronosyltransferases | Humans | who.int |

| 9-cis-4-oxoretinoyl-β-glucuronide | 9-cis-4-oxoretinoic acid | UDP-glucuronosyltransferases | Humans | who.int |

Tissue-Specific Metabolism and Homeostasis of 9-cis-Retinoic Acid

The metabolism and distribution of 9-cis-retinoic acid exhibit significant tissue specificity, which is fundamental to its role in localized biological processes. For a long time, the endogenous presence of 9-cis-retinoic acid in tissues was debated. However, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) has definitively identified it as an endogenous retinoid in specific tissues. nih.gov

The pancreas is a primary site of endogenous 9-cis-retinoic acid identification and function. nih.govpnas.org It is considered a pancreas-specific autacoid, where its levels are dynamic and inversely correlate with serum insulin (B600854). pnas.orgnih.gov Studies show that pancreatic β-cells are capable of generating 9-cis-retinoic acid. pnas.org Its concentration in the pancreas decreases with feeding and glucose administration, suggesting a role in regulating glucose-stimulated insulin secretion. pnas.org In contrast to the pancreas, 9-cis-retinoic acid is often undetectable in serum and many other tissues using similar validated analytical methods. pnas.orgnih.gov

The liver also plays a central role in retinoid metabolism. ontosight.ai While vitamin A is stored in the liver as retinyl esters, the metabolism of 9-cis-retinoic acid itself shows distinct characteristics. bioscientifica.com Studies using cultured human hepatocytes have shown that they metabolize 9-cis-retinoic acid more rapidly than all-trans-retinoic acid. who.int In hepatic-derived cell lines like Hep G2, the synthesis of 9-cis-retinoic acid can be inhibited by high concentrations of its precursor, 9-cis-retinol, which may account for the low levels of 9-cis-retinol observed in mouse liver. nih.govacs.org Recent research has also provided evidence for the distribution of 9-cis-retinoic acid in various tissues, including the liver, with higher levels detected during a fasting state. mdpi.com

Other tissues show different metabolic capacities. For instance, human endothelial cells in culture metabolize 9-cis-retinoic acid very slowly, in stark contrast to liver cells. who.int In animal models, detectable concentrations have been reported in the kidney of mice (100 pmol/g) and at lower levels in the liver (13 pmol/g). who.int The homeostasis of 9-cis-retinoic acid is tightly controlled through a balance of its synthesis, catabolism by CYP26 enzymes, and tissue-specific uptake and storage mechanisms, ensuring its availability for signaling pathways like the activation of retinoid X receptors (RXR). ontosight.ainih.gov

Table 2: Tissue-Specific Findings on 9-cis-Retinoic Acid Metabolism and Homeostasis

| Tissue/Cell Type | Key Finding | Research Model | Citation |

| Pancreas | Identified as a specific endogenous autacoid; levels vary with glucose and insulin. | Mouse | nih.govpnas.orgnih.gov |

| Liver (Hepatocytes) | Metabolizes 9-cis-retinoic acid faster than all-trans-retinoic acid. | Human cell culture | who.int |

| Liver | Detectable levels, higher during fasting state. Biosynthesis from precursors studied. | Mouse, Hepatic cell lines | nih.govmdpi.com |

| Kidney | Endogenous concentration of 100 pmol/g detected. | Mouse | who.int |

| Endothelial Cells | Very slow metabolism of 9-cis-retinoic acid observed. | Human cell culture | who.int |

| Plasma/Serum | Generally undetectable under normal physiological conditions. | Human, Mouse | pnas.orgnih.gov |

Molecular Mechanisms of 9 Cis Retinoic Acid Action Via Nuclear Receptors

Retinoid X Receptor (RXR) Binding and Activation

The Retinoid X Receptor (RXR) holds a unique and central position in the nuclear receptor superfamily. It functions not only as a homodimer but also as a universal heterodimerization partner for numerous other nuclear receptors, including the RARs. escholarship.orgnih.gov The discovery that 9-cis-retinoic acid is a high-affinity ligand for RXR provided a crucial understanding of a distinct retinoid signaling pathway. nih.govnih.gov

High Affinity Ligand Interactions with RXR Isoforms (RXRα, β, γ)

9-cis-retinoic acid has been demonstrated to be a potent, high-affinity ligand for all three RXR isoforms: RXRα, RXRβ, and RXRγ. nih.gov This interaction is characterized by strong binding affinities, with reported Ki values in the nanomolar range. caymanchem.com The residues within the ligand-binding pocket are highly conserved across the RXR isotypes, suggesting that it is challenging to develop ligands that are specific to a single RXR isoform. nih.gov The binding of 9-cis-retinoic acid to RXR is a critical step in initiating its biological response, leading to the transcriptional activation of target genes. selleckchem.com

Structural Basis of RXR Ligand Binding (e.g., Hydrophobic Interactions)

The binding of 9-cis-retinoic acid to the RXRα ligand-binding domain (LBD) occurs within a predominantly hydrophobic pocket. nih.gov This pocket is formed by amino acid residues located on several alpha-helices (H3, H5, H7, and H11) and a β-turn. nih.gov Upon binding, the ligand is enclosed within this cavity, which is sealed on one side by the residue Arg316 from helix H5 and on the other by the activation helix H12. nih.gov

A key feature of this interaction is the network of hydrophobic contacts. For instance, the carboxylate group of 9-cis-retinoic acid is positioned within a hydrophobic tunnel formed by the side chains of Phe313, Ala271, and Ala272. nih.gov Phe313 plays a significant role by interacting with several carbon atoms of the ligand. nih.gov Additionally, an ionic interaction occurs between the carboxylate group of the ligand and Arg316. nih.gov The binding of 9-cis-retinoic acid induces a conformational change in the receptor, causing helix H12 to adopt a position that facilitates the recruitment of coactivator proteins, a crucial step for gene transcription. escholarship.orgnih.gov

Role of RXR as a Putative Physiological Ligand

The identification of 9-cis-retinoic acid as a high-affinity ligand for RXR led to the initial hypothesis that it is the endogenous, physiological ligand for this receptor. nih.govwho.int This discovery suggested the existence of a distinct signaling pathway mediated by RXR. nih.govnih.gov However, the in vivo detection of 9-cis-retinoic acid has been challenging, leading to ongoing debate about its status as the sole endogenous ligand. researchgate.net While some studies have identified 9-cis-retinoic acid in tissues, others have failed to detect it under normal physiological conditions. researchgate.netresearchgate.net This has led to the exploration of other potential endogenous RXR ligands, such as certain fatty acids. researchgate.netresearchgate.net Despite this controversy, the potent ability of 9-cis-retinoic acid to bind and activate RXRs remains a cornerstone of its recognized biological activity. researchgate.net

Retinoic Acid Receptor (RAR) Binding and Activation

In addition to its role as an RXR agonist, 9-cis-retinoic acid also functions as an activator of the Retinoic Acid Receptors (RARs), which are also key mediators of retinoid signaling. researchgate.netsigmaaldrich.com

Agonistic Activity on RAR Isoforms (RARα, β, γ)

9-cis-retinoic acid demonstrates agonistic activity across all three RAR isoforms: RARα, RARβ, and RARγ. nih.govresearchgate.net It binds with high affinity to these receptors, initiating a cascade of events that leads to the regulation of target gene expression. nih.govcaymanchem.com The binding of 9-cis-retinoic acid to the RAR ligand-binding pocket induces a conformational change that facilitates the release of corepressor proteins and the recruitment of coactivator complexes, ultimately leading to transcriptional activation. researchgate.net The ability of 9-cis-retinoic acid to activate both RAR and RXR pathways underscores its broad impact on retinoid-mediated physiological processes. selleckchem.comnih.gov

The interaction of 9-cis-retinoic acid with the ligand-binding pocket of RARγ involves specific molecular contacts. The carboxyl group of the ligand forms hydrogen bonds with the amino acid residues Arg278 and Ser289, as well as with a water molecule. nih.gov The β-ionone ring of the ligand is situated in a small cavity near Ile412. nih.gov A notable difference in the binding of 9-cis-retinoic acid compared to all-trans-retinoic acid is the repulsion of the sulfur atom of Met272 by the 19-methyl group of 9-cis-retinoic acid. nih.gov

Receptor Dimerization and Complex Formation

A fundamental aspect of nuclear receptor function is their ability to form dimers that bind to specific DNA sequences known as response elements. 9-cis-retinoic acid plays a crucial role in modulating the formation of these receptor complexes.

A key discovery was that 9-cis-retinoic acid induces the formation of RXR homodimers. nih.gov This ligand-induced homodimerization represents a distinct mechanism for retinoid action, allowing for a specific response pathway mediated solely by RXR. nih.gov

Furthermore, RXR is a promiscuous heterodimerization partner for many other nuclear receptors, including RARs. escholarship.orgnih.gov The formation of RAR/RXR heterodimers is essential for the high-affinity binding of RARs to their response elements and for their transcriptional activity. researchgate.net 9-cis-retinoic acid can activate both partners in the RAR/RXR heterodimer, leading to a potent synergistic activation of gene transcription. nih.gov The ability of 9-cis-retinoic acid to influence both homodimer and heterodimer formation highlights its central role in integrating various nuclear receptor signaling pathways. nih.gov

RXR-RAR Heterodimerization and its Functional Significance

The predominant mechanism for retinoid signaling involves the formation of heterodimers between RXRs and RARs. nih.gov These RXR-RAR complexes are considered the primary functional units that mediate the effects of retinoids on gene expression, controlling vital processes such as cell growth, differentiation, and apoptosis. nih.govnih.gov In this partnership, the RXR is often described as a silent partner when only an RAR-specific ligand is present. However, the presence of 9-cis-RA, which can activate both receptors, can lead to a synergistic and enhanced transcriptional response. nih.gov The RXR-RAR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. nih.govnih.gov The binding of a ligand like 9-cis-RA to the receptors within this complex induces conformational changes that are critical for regulating the expression of these target genes. nih.gov

RXR Homodimerization and Autonomous Signaling Pathways

In addition to its role in heterodimers, RXR can form homodimers (RXR-RXR) in response to 9-cis-RA. nih.gov The formation of these ligand-induced homodimers mediates a distinct retinoid response pathway, independent of RARs. nih.gov This autonomous signaling pathway allows 9-cis-RA to regulate a unique set of genes that are not responsive to RAR-specific ligands. These RXR homodimers bind to specific DNA sequences called RXR Response Elements (RXREs), thereby initiating a transcriptional program that is exclusively under the control of RXR. nih.gov This demonstrates a separate mechanism by which 9-cis-RA can exert its biological effects.

Heterodimerization with Other Nuclear Receptors (e.g., PPARγ, LXR, CAR, SXR)

A key feature of RXR is its role as an obligate or preferred dimerization partner for a wide array of other nuclear receptors, positioning it as a central regulator in cellular metabolism and homeostasis. nih.gov These "permissive" heterodimers can be activated by an RXR ligand like 9-cis-RA alone or in combination with a ligand for the partner receptor.

Key RXR heterodimer partners include:

Peroxisome Proliferator-Activated Receptor (PPAR): The RXR-PPARγ heterodimer is a crucial regulator of adipogenesis and insulin (B600854) sensitivity. who.intresearchgate.net Simultaneous activation of both RXR and PPARγ by their respective agonists can result in synergistic pharmacological effects. who.int

Liver X Receptor (LXR): The RXR-LXR heterodimer plays a significant role in the regulation of cholesterol, fatty acid, and glucose metabolism. researchgate.net

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR/SXR): RXR forms heterodimers with CAR and PXR (the human ortholog of the Steroid and Xenobiotic Receptor, SXR), which are involved in sensing and metabolizing foreign chemicals (xenobiotics) and endogenous compounds.

Other Receptors: RXR also forms functional heterodimers with the Vitamin D Receptor (VDR) and the Thyroid Hormone Receptor (TR), thereby integrating retinoid signaling with the pathways for vitamin D and thyroid hormone. nih.govresearchgate.net

This extensive network of partnerships allows 9-cis-RA to influence a broad spectrum of physiological processes beyond classical retinoid functions.

Interactive Table of RXR Dimer Partners

| Dimer Partner | Abbreviation | Primary Function |

|---|---|---|

| Retinoic Acid Receptor | RAR | Cell differentiation, proliferation, apoptosis |

| Retinoid X Receptor (Homodimer) | RXR | Autonomous retinoid signaling |

| Peroxisome Proliferator-Activated Receptor gamma | PPARγ | Energy metabolism, adipogenesis, inflammation |

| Liver X Receptor | LXR | Cholesterol and lipid metabolism |

| Vitamin D Receptor | VDR | Calcium homeostasis, bone metabolism |

| Thyroid Hormone Receptor | TR | Basal metabolism, development |

| Pregnane X Receptor / Steroid and Xenobiotic Receptor | PXR / SXR | Xenobiotic and drug metabolism |

| Constitutive Androstane Receptor | CAR | Xenobiotic and endobiotic metabolism |

Ligand-Dependent Transcriptional Regulation

The binding of 9-cis-RA to its receptors is the trigger for a tightly regulated process of transcriptional control. This process involves the recognition of specific DNA elements and the dynamic exchange of large protein complexes that modify chromatin structure.

Binding to Retinoic Acid Response Elements (RAREs) and RXR Response Elements (RXREs)

Nuclear receptors, once activated by their ligands, must locate and bind to specific sequences of DNA in the regulatory regions of target genes to exert their effects. RXR-RAR heterodimers typically bind to RAREs, which consist of two direct repeats of the consensus sequence 5′-AGGTCA-3′, usually separated by 1, 2, or 5 nucleotides. nih.govnih.gov In contrast, RXR homodimers preferentially bind to RXREs, which are often characterized by a direct repeat of the same core motif, but typically separated by a single nucleotide (a DR-1 element). nih.gov The specific configuration of the response element plays a crucial role in determining which receptor dimer will bind and ultimately dictates the cellular response to 9-cis-RA.

Recruitment of Co-Repressors and Co-Activators (e.g., N-CoR, SMRT)

In the absence of a ligand, RXR-containing dimers bound to DNA are associated with large multi-protein complexes known as co-repressors, which include the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and the Nuclear receptor Co-Repressor (N-CoR). nih.govpnas.org These co-repressor complexes actively silence or repress the transcription of the target gene. pnas.orgresearchgate.net

The binding of an agonist ligand, such as 9-cis-RA, induces a critical conformational change in the receptor's ligand-binding domain. This change causes the dissociation of the co-repressor complex and facilitates the recruitment of co-activator proteins (such as members of the SRC family or TRAP220). These co-activators then serve as a bridge to the general transcription machinery, leading to the initiation of gene expression. nih.gov This ligand-dependent switch from co-repressor to co-activator binding is the central event in transcriptional activation by nuclear receptors.

Modulation of Histone Deacetylase Proteins

The mechanism of gene repression by co-repressor complexes like SMRT and N-CoR is directly linked to the activity of Histone Deacetylase (HDAC) proteins. nih.govpnas.org Co-repressors recruit HDACs to the promoter of the target gene. nih.govpnas.org HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, which are the core components of chromatin. nih.gov This deacetylation results in a more compact chromatin structure, making the DNA less accessible to the transcriptional machinery and thus leading to gene silencing. nih.gov

When 9-cis-RA binding triggers the release of the co-repressor complex, the associated HDACs are also released from the gene promoter. nih.gov This allows other enzymes, Histone Acetyltransferases (HATs), to add acetyl groups back onto the histones. This acetylation "relaxes" the chromatin structure, facilitating the assembly of the transcription machinery and subsequent gene activation. nih.gov Therefore, 9-cis-RA modulates gene expression not only by recruiting activators but also by causing the dismissal of repressive complexes that rely on HDAC activity.

Cellular Effects and Biological Processes Modulated by 9 Cis Retinoic Acid

Regulation of Cellular Proliferation

9-cis-Retinoic Acid (9-cis-RA) is a biologically active metabolite of vitamin A that plays a crucial role in regulating cellular proliferation. It exerts its effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov This dual receptor activity allows 9-cis-RA to influence a wide array of genes involved in cell cycle control, leading to significant anti-proliferative effects in various cell types, particularly in malignant cells. stemcell.comwho.int

Inhibition of Proliferation in Malignant Cell Lines (e.g., Neuroblastoma, Breast Cancer, Gastric Cancer, Lymphoma, Glioma)

Research has extensively documented the ability of 9-cis-RA to inhibit the growth of numerous cancer cell lines. Its mechanism often involves inducing cell cycle arrest, typically at the G1 phase. who.intnih.gov

Neuroblastoma: In neuroblastoma cells, 9-cis-RA has been shown to be a potent inhibitor of growth, with some studies indicating it is 5 to 10 times more effective than all-trans-retinoic acid (ATRA). who.intnih.gov This inhibition is associated with the suppression of MYCN expression, a key oncogene in this type of cancer. who.intnih.gov

Breast Cancer: 9-cis-RA effectively inhibits the proliferation of estrogen receptor (ER)-positive breast cancer cell lines, such as MCF-7 and T47D. who.intnih.gov The growth inhibition is linked to the compound's ability to cause an accumulation of cells in the G1 phase of the cell cycle and down-regulate the expression of the estrogen receptor. who.intnih.gov The interaction of 9-cis-RA-activated RXRα with replication factor C3 (RFC3) has been identified as a key mechanism in suppressing the growth of RA-sensitive breast cancer cells. nih.govovid.com

Gastric Cancer: Studies on human gastric cancer cell lines have demonstrated that 9-cis-RA can inhibit their growth. stemcell.comwho.int

Lymphoma: The compound has been found to inhibit the proliferation of Epstein-Barr virus-immortalized lymphoblastoid cell lines and primary mantle cell lymphoma cells. stemcell.comwho.int This effect is characterized by an accumulation of cells in the G0/G1 phase without direct cytotoxicity. who.int

Glioma: While specific data on glioma cell lines from the provided search results is limited, the known role of retinoids in neural cell differentiation and proliferation suggests a potential inhibitory effect. Retinoic acid signaling is crucial in brain development and is being investigated for its impact on gliomas. consensus.app

| Malignant Cell Line | Observed Effects of 9-cis-Retinoic Acid | Associated Mechanisms | Reference |

|---|---|---|---|

| Neuroblastoma | Potent growth inhibition | Suppression of MYCN expression | who.intnih.gov |

| Breast Cancer (ER+) | Inhibition of DNA synthesis and proliferation | G1 cell cycle arrest, down-regulation of ER, interaction of RXRα with RFC3 | who.intnih.govovid.com |

| Gastric Cancer | Growth inhibition | Not specified | stemcell.comwho.int |

| Lymphoma (Mantle Cell, Lymphoblastoid) | Inhibition of spontaneous and induced growth | Accumulation of cells in G0/G1 phase | stemcell.comwho.int |

Reversibility of Growth Inhibitory Effects

A notable characteristic of the anti-proliferative effects of 9-cis-RA is its reversibility. Studies on human oral squamous-cell carcinoma cell lines have shown that the inhibitory effects are completely reversible. who.intnih.gov Upon removal of the compound from the culture medium, the cells resumed their normal growth proliferation within a few days. nih.gov Similarly, in studies with murine B cell precursors, the inhibition of colony formation was reversible at concentrations up to 1 microM after 24 hours of exposure, indicating that the compound is not directly toxic to the cells under these conditions. nih.gov

Induction of Cellular Differentiation

Beyond its role in controlling proliferation, 9-cis-RA is a powerful agent for inducing cellular differentiation, a process where less specialized cells become more specialized. This is particularly evident in the context of the nervous system, where it influences the fate of various neural stem and progenitor cells.

Neuronal Differentiation (e.g., Neuroblastoma Cells, Human Neural Stem Cells, Rat Neural Stem Cells)

9-cis-RA plays a significant role in promoting the development of neurons from precursor cells.

Neuroblastoma Cells: In human neuroblastoma cell lines like IMR-32, 9-cis-RA is a potent inducer of neuronal differentiation. nih.govnih.gov Compared to other retinoic acid isomers, it can more rapidly induce morphological changes indicative of neuronal maturation and lead to a greater decrease in proliferation in certain neuroblastoma subtypes. nih.gov Treatment with retinoic acid on cell lines such as SH-SY5Y results in a phenotype resembling human neurons, characterized by the extension of neuritic processes and the expression of neuron-specific markers. mdpi.com

Human Neural Stem Cells (hNSCs): When differentiating hNSCs are exposed to 9-cis-RA, there is a concentration-dependent decrease in markers for neural progenitors (like PAX6, SOX1, SOX2) and an increase in some neural and glial markers. nih.govmuni.cznih.gov This suggests that 9-cis-RA pushes the stem cells to exit their progenitor state and commit to a more differentiated lineage.

Rat Neural Stem Cells: In cultures of rat neural stem cells, 9-cis-RA has been shown to increase the number of derived neurons, highlighting its role in promoting neurogenesis. stemcell.com

Oligodendrocyte Precursor Cell Differentiation and Myelination

9-cis-RA has a significant impact on the lineage of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. It has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) and enhance myelination in both cell cultures and mouse cerebellar slices. stemcell.com While some research indicates that retinoic acid signaling is crucial for the proliferation of OPCs, 9-cis-RA specifically appears to enhance their differentiation into mature, myelinating oligodendrocytes. frontiersin.org Studies on neural stem cells isolated from rat embryos show that 9-cis-RA can improve the differentiation of OPCs into oligodendrocytes, partly by inhibiting the Notch signaling pathway. researchgate.net

| Cell Type | Effect of 9-cis-Retinoic Acid | Key Findings / Markers | Reference |

|---|---|---|---|

| Neuroblastoma Cells (e.g., IMR-32, SH-SY5Y) | Induces Neuronal Differentiation | Rapid morphological changes, neurite outgrowth, expression of neuronal markers. | nih.govnih.govmdpi.com |

| Human Neural Stem Cells | Promotes Differentiation | Decreased neural progenitor markers (PAX6, SOX1, SOX2). | nih.govmuni.cznih.gov |

| Rat Neural Stem Cells | Increases Neuronal Yield | Increased number of derived neurons in culture. | stemcell.com |

| Human Neural Stem Cells | Promotes Glial Cell Fate | Increased expression of astro-glial marker S100β. | nih.govmuni.cz |

| Oligodendrocyte Precursor Cells (OPCs) | Promotes Differentiation and Myelination | Enhanced differentiation into mature oligodendrocytes; increased expression of myelin basic protein (MBP). | stemcell.comfrontiersin.orgresearchgate.net |

Induction of Pancreatic Ducts and Myogenic Differentiation

9-cis-Retinoic acid has demonstrated distinct effects on cellular differentiation pathways, notably in pancreatic and muscle tissues. In embryonic mouse pancreas models, it specifically induces the formation of pancreatic ducts without promoting the development of acini. nih.govstemcell.com This compound prompts ductal differentiation and endocrine maturation in pancreatic organ cultures. nih.gov In contrast, all-trans-retinoic acid (ATRA) tends to induce acinar differentiation, highlighting a key functional difference between the two isomers. nih.gov

In the context of muscle development, 9-cis-retinoic acid has been shown to induce myogenic differentiation of C2C12 myoblast progenitor cells. stemcell.com Retinoic acid signaling is highly correlated with the differentiation of myoblasts and plays a vital role in the determination of cells entering the myogenic lineage and their subsequent terminal differentiation. iastatedigitalpress.com

Restoration of Normal Differentiation in Abnormal Squamous Differentiation

9-cis-Retinoic acid has been investigated for its effects on abnormally differentiated cells, such as those found in oral squamous cell carcinoma. Studies on various oral cancer cell lines revealed that treatment with 1x10(-6) M 9-cis-RA resulted in growth inhibition in five out of six cell lines tested (HSC-2, HSC-3, HSC-4, Ca9-22, and Ho-1-u-1). nih.gov The growth-inhibitory effect is linked to the expression levels of retinoic acid receptors (RARs), particularly RARβ, and retinoid X receptors (RXRα). nih.gov In sensitive cells, 9-cis-RA can induce an accumulation of the cell population in the G1 phase of the cell cycle, suggesting a move towards restoring normal cell cycle control and differentiation. nih.gov

Enhancement of Osteogenic Differentiation of Mesenchymal Progenitor Cells

A significant biological role of 9-cis-retinoic acid is its ability to promote the differentiation of mesenchymal progenitor cells (MPCs) into bone-forming cells. Research indicates that it effectively enhances bone morphogenetic protein 9 (BMP9)-induced osteogenic differentiation both in vitro and in vivo. stemcell.comnih.gov This process is marked by the induction of both early and late osteogenic markers. nih.gov

| Marker Type | Specific Marker | Effect of 9-cis-Retinoic Acid |

| Early Osteogenic Marker | Alkaline Phosphatase (ALP) | Induced by 9-cis-RA in MPCs. nih.govfigshare.com |

| Late Osteogenic Marker | Osteopontin (OPN) | Induced by 9-cis-RA. nih.gov |

| Late Osteogenic Marker | Osteocalcin (OC) | Induced by 9-cis-RA. nih.gov |

The synergy between retinoid signaling and BMP9 activity is a key factor in promoting the osteogenic differentiation of these progenitor cells. nih.gov Co-expression of BMP9 and RXRα or RARα has been shown to significantly increase the formation of trabecular bone and osteoid matrix in progenitor cell implantation studies. nih.gov

Mechanisms of Apoptosis Induction

Induction of Apoptosis in Tumor Cell Lines

9-cis-Retinoic acid is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.

Neuroblastoma: In N-type neuroblastoma cells (SH-SY5Y line), 9-cis-retinoic acid induces both differentiation and apoptosis. nih.govnih.gov A significant degree of apoptosis is observed when cells are treated with 9-cis-RA for a period and then cultured in its absence, an effect not seen with all-trans-retinoic acid. nih.govnih.gov This suggests that the scheduling of drug administration could be a critical factor in its therapeutic efficacy. nih.gov

Acute Promyelocytic Leukemia (APL): While primarily known for inducing differentiation in APL cells, 9-cis-retinoic acid and its esters can also lead to apoptosis. who.intnih.gov It has been shown to induce apoptosis even in cell lines that are resistant to the apoptotic effects of ATRA. who.int A derivative, 9-cis retinoic acid alpha-tocopherol ester (9CTT), effectively inhibits the proliferation of APL-derived NB4 and HT93 cells. nih.gov

Gastric Cancer: 9-cis-Retinoic acid inhibits the growth of cultured human gastric cancer cells. stemcell.com In sensitive gastric cancer cell lines, this growth inhibition is followed by apoptosis. who.intmdpi.com The induction of apoptosis in these cells may play a role in the anticarcinogenic effect of retinoids. nih.gov

Inhibition of Activation-Induced Apoptosis in T-Cell Hybridomas via Fas Ligand Regulation

In certain cellular contexts, 9-cis-retinoic acid can inhibit apoptosis. In T-cell hybridomas, activation through the T-cell receptor normally induces apoptosis, a process that requires gene expression. nih.gov 9-cis-Retinoic acid has been found to inhibit this activation-induced apoptosis. who.intnih.gov The mechanism for this inhibition is the suppression of Fas ligand (FasL) expression following T-cell activation. who.intnih.gov By blocking the upregulation of FasL mRNA, 9-cis-RA prevents the subsequent expression of the FasL protein on the cell surface, thereby interrupting the Fas-FasL interaction that triggers apoptosis in these cells. nih.govscilit.com

| Cellular System | Apoptotic Trigger | Effect of 9-cis-Retinoic Acid | Mechanism |

| T-Cell Hybridomas | T-Cell Receptor Activation | Inhibition of Apoptosis who.intnih.gov | Suppression of Fas Ligand (FasL) expression. nih.govscilit.com |

Role of Mitochondrial-Mediated Pathways in Apoptosis

Retinoic acids, including 9-cis-RA, can exert effects directly on mitochondria, inducing the intrinsic pathway of apoptosis. nih.gov This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors. embopress.org

Distinct Stereochemistry-Activity Relationships in Apoptosis Induction

The stereochemistry of retinoic acid isomers plays a crucial role in their biological activity, particularly in the induction of apoptosis. Comparative studies have demonstrated that 9-cis-Retinoic Acid exhibits distinct and often more potent pro-apoptotic effects compared to its stereoisomers, such as all-trans-Retinoic Acid (ATRA) and 13-cis-Retinoic Acid.

In subclones of the retinoid-sensitive OCI/AML-2 acute myeloblastic leukemia (AML) cell line, 9-cis-Retinoic Acid demonstrated the most prominent inhibitory effect on clonogenic cell growth and morphological apoptosis. nih.gov Furthermore, it was the only retinoid isomer tested that could induce the translocation of the p53 tumor suppressor protein from the cytosol to the nucleus and change its conformation from a mutational to a wild-type form. nih.gov This suggests a unique mechanism of action for 9-cis-Retinoic Acid in activating the p53 pathway to induce apoptosis in these cells. nih.gov The pro-apoptotic effect in these AML cell subclones was also associated with the downregulation of the anti-apoptotic protein bcl-2. nih.gov

The differential effects are not limited to leukemia cells. In human head and neck squamous cell carcinoma cell lines, while N-(4-hydroxyphenyl)retinamide (4HPR) was found to be a more potent inducer of apoptosis than ATRA, studies have shown that neither ATRA nor 9-cis-Retinoic Acid were as effective as 4HPR in inducing a DNA ladder, a hallmark of apoptosis, in 17B cells. nih.gov

In the context of neuroblastoma, the activity of 9-cis-Retinoic Acid is also distinct. In the N-type neuroblastic cell line SH SY 5Y, 9-cis-Retinoic Acid induces both differentiation and apoptosis. nih.gov However, the induction of apoptosis is conditional; it occurs when the compound is removed from the culture medium after an initial treatment period. nih.gov This is in contrast to cells cultured in the continuous presence of 9-cis-Retinoic Acid, where apoptosis is not observed. nih.gov This finding highlights that the scheduling of exposure to 9-cis-Retinoic Acid can be a critical determinant of its cellular outcome. nih.gov

Furthermore, the induction of apoptosis by 9-cis-Retinoic Acid in some cell lines, such as the leukemic cell line PLB-985, appears to require the activation of both the retinoic acid receptors (RAR) and retinoid X receptors (RXR). ashpublications.org In T-cell hybridomas, 9-cis-Retinoic Acid was found to be approximately 10-fold more potent than all-trans-Retinoic Acid in preventing activation-induced apoptosis, suggesting the involvement of RXRs in this process. nih.gov

Table 1: Comparative Effects of Retinoic Acid Isomers on Apoptosis

| Cell Line | 9-cis-Retinoic Acid Effect | Comparative Potency | Associated Mechanisms |

|---|---|---|---|

| OCI/AML-2 subclones | Potent induction of apoptosis and growth arrest | More potent than ATRA and 13-cis-RA | Translocation and conformational change of p53; downregulation of bcl-2 |

| SH SY 5Y (N-type neuroblastoma) | Induces apoptosis upon withdrawal after initial treatment | Induces both differentiation and apoptosis, unlike ATRA which primarily induces reversible differentiation | Dependent on removal from culture medium |

| T-cell hybridomas | Potent negative regulator of activation-induced apoptosis | ~10-fold more potent than ATRA | Suggests RXR involvement |

Modulation of Cell Adhesion Molecules (e.g., E-cadherin Induction)

9-cis-Retinoic Acid has been shown to modulate the expression of cell adhesion molecules, which are critical for tissue architecture and cellular communication. A notable example is its effect on the expression of Vascular Endothelial (VE)-cadherin in breast cancer cells.

In SKBR-3 breast cancer cells, treatment with 9-cis-Retinoic Acid leads to a rapid and sustained increase in the expression of VE-cadherin. nih.gov This induction is observed at both the transcript and protein levels. nih.gov The increase in VE-cadherin transcripts can be detected within two hours of treatment, with a significant elevation that is sustained for at least 120 hours. nih.gov Robust induction of VE-cadherin protein is seen 24 hours after treatment, and this effect can be initiated by concentrations as low as 10⁻⁹ M, which is below the physiological concentration of 10⁻⁸ M. nih.gov

The induced VE-cadherin protein is primarily localized at the cell membrane, leading to enhanced cell-cell adhesion. nih.gov This is a key aspect of its function in maintaining tissue integrity. The mechanism of this induction does not appear to be a direct effect of 9-cis-Retinoic Acid on the VE-cadherin promoter, as no retinoic acid response elements (RAREs) have been identified in its human promoter region. nih.gov Instead, the effect is mediated by the induction of other endothelial regulatory genes, specifically the transcription factors Sox-9 and ER81. nih.gov Both Sox-9 and ER81 are necessary for the 9-cis-Retinoic Acid-mediated expression of VE-cadherin. nih.gov

Beyond VE-cadherin, 9-cis-Retinoic Acid also influences immune cell adhesion through both integrin-dependent and a novel integrin-independent mechanism. nih.govnih.gov In human hematopoietic cell lines such as HuT-78, NB4, RPMI 8866, and U937, 9-cis-Retinoic Acid treatment specifically induces cell adhesion. nih.govnih.gov

Influence on Adipogenesis (e.g., in 3T3-L1 cells)

9-cis-Retinoic Acid exerts a significant inhibitory influence on the process of adipogenesis, the differentiation of preadipocytes into mature fat cells. This has been extensively studied in the 3T3-L1 preadipocyte cell line.

The primary mechanism by which 9-cis-Retinoic Acid inhibits adipogenesis in 3T3-L1 cells involves its interaction with retinoid X receptors (RXRs). It functions as a high-affinity ligand for RXRs and also activates retinoic acid receptors (RARs). selleckchem.com The inhibition of adipogenesis is achieved through the activation of RXR, which in turn leads to a decrease in the levels of both RXRα and peroxisome proliferator-activated receptor γ (PPARγ). selleckchem.com The RXR-PPARγ heterodimer is a major transcription factor that drives the process of adipogenesis.

Interestingly, while a pan-RXR antagonist can suppress the inhibitory effects of 9-cis-Retinoic Acid on adipogenesis, it does not prevent the decrease in the intracellular levels of RXRα and PPARγ. selleckchem.com This suggests that 9-cis-Retinoic Acid inhibits adipogenesis by activating RXR, while the reduction in RXRα and PPARγ levels occurs through a mechanism that is independent of RXR activation. selleckchem.com

Effects on Stem Cell Biology and Development (e.g., Early Xenopus Development)

9-cis-Retinoic Acid plays a significant role in stem cell biology and embryonic development, influencing cell fate decisions and patterning. Its effects have been notably documented in early Xenopus development and in various stem cell models.

In the context of early Xenopus development, 9-cis-Retinoic Acid is considered a potential endogenous regulator. It has been shown to be a more potent dysmorphogen than all-trans-Retinoic Acid, suggesting its involvement in the early specification of the anterior-posterior axis of the embryo.

Studies on human neural stem cells have revealed that 9-cis-Retinoic Acid can influence their differentiation. It has been observed to promote the fate of glial cells over neural differentiation. nih.gov This indicates a role for 9-cis-Retinoic Acid in directing the lineage commitment of neural progenitors.

Furthermore, 9-cis-Retinoic Acid has been shown to improve the differentiation of induced pluripotent stem cells (iPSCs) into hepatic lineages. In iPSC-derived liver organoid models, treatment with 9-cis-Retinoic Acid, an RXRA agonist, promoted the quiescence of hepatic stellate cells (HSCs) and the metabolic maturation of hepatocytes. mdpi.com Specifically, it led to significantly higher gene expression of quiescent HSC markers and a downregulation of activation genes. mdpi.com

Table 2: Effects of 9-cis-Retinoic Acid on Stem Cell Differentiation

| Stem Cell/Developmental Model | Effect of 9-cis-Retinoic Acid | Key Findings |

|---|---|---|

| Early Xenopus Development | Regulator of anterior-posterior axis specification | More potent dysmorphogen than all-trans-Retinoic Acid |

| Human Neural Stem Cells | Promotes glial cell fate over neural differentiation | Influences lineage commitment of neural progenitors |

| iPSC-derived Liver Organoids | Improves differentiation into hepatocytes and hepatic stellate cells | Promotes HSC quiescence and hepatocyte metabolic maturation |

Gene Regulatory Networks and Transcriptional Control by 9 Cis Retinoic Acid Signaling

Regulation of Retinoic Acid Receptor and Metabolizing Enzyme Gene Expression (e.g., CYP26A1)

The cellular response to 9-cis-retinoic acid is tightly controlled by a feedback mechanism involving the regulation of its own receptors and metabolizing enzymes. 9-cis-RA has been shown to modulate the expression of RAR and RXR genes. In F9 teratocarcinoma cells, 9-cis-RA, similarly to ATRA, increases the mRNA levels of RXRα and certain RXRγ transcripts, while decreasing others, suggesting a differential regulatory role. researchgate.net Furthermore, studies in human neuroblastoma cells and oral squamous cell carcinoma lines demonstrate that 9-cis-RA can induce the expression of RAR-β. nih.govnih.gov This induction is often correlated with the growth-inhibitory effects of retinoids. nih.gov

A critical component of retinoid homeostasis is the cytochrome P450 family 26 (CYP26). The CYP26A1 enzyme is a primary catalyst in the degradation of retinoic acid, thereby protecting cells from excessive retinoid exposure. nih.govnih.gov The expression of CYP26A1 is itself induced by retinoic acid, creating a robust negative feedback loop. nih.gov 9-cis-retinoic acid is a substrate for CYP26 enzymes, and its presence can lead to an upregulation of CYP26A1 gene expression, as observed in differentiating human neural stem cells. nih.govnih.gov Notably, the CYP26C1 isoform has been shown to be particularly efficient at metabolizing 9-cis-RA. nih.gov This inducible degradation system ensures that cellular levels of active retinoids are precisely maintained.

Table 1: Regulation of Receptor and Enzyme Gene Expression by 9-cis-Retinoic Acid

| Gene | Regulated By 9-cis-RA | Effect of Regulation | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| RAR-β | Yes | Upregulation of mRNA | Human neuroblastoma, Oral squamous carcinoma | nih.govnih.gov |

| RXRα | Yes | Upregulation of mRNA | F9 teratocarcinoma cells | researchgate.net |

| RXRγ | Yes | Differential regulation (up- and downregulation of different transcripts) | F9 teratocarcinoma cells | researchgate.net |

| CYP26A1 | Yes | Upregulation of mRNA | Human neural stem cells | nih.gov |

Suppression of Proto-oncogene Expression (e.g., MYCN, myc)

The anti-proliferative and differentiation-inducing capabilities of retinoic acid signaling are partly mediated through the suppression of proto-oncogenes. In neuroblastoma, a pediatric cancer often characterized by the amplification of the MYCN gene, retinoic acid treatment is a key component of therapy. nih.govnih.gov For retinoic acid to successfully induce neuronal differentiation, the expression of MYCN must be downregulated. nih.gov High levels of MYCN can inhibit differentiation and are associated with resistance to retinoic acid therapy. nih.govnih.gov Studies have shown that directly inhibiting MYCN can restore sensitivity to retinoic acid in resistant neuroblastoma cells, highlighting the antagonistic relationship between MYCN expression and retinoid signaling. nih.gov Therefore, a crucial mechanism of action for 9-cis-retinoic acid in inducing differentiation in cancers like neuroblastoma involves the direct or indirect suppression of proto-oncogenes such as MYCN.

Regulation of Differentiation Markers (e.g., AChE, RAR-α, RAR-β mRNA, Oct4, Nanog, Sox2)

9-cis-Retinoic acid signaling actively drives cellular differentiation by modulating a wide array of specific markers. In the context of neuronal differentiation, retinoids have been shown to increase the activity of acetylcholinesterase (AChE), an enzyme that functions as a marker for neuronal maturation, in human neuroblastoma cell lines. nih.govnih.gov This effect is consistent with the observed neurite outgrowth following retinoic acid exposure. nih.gov

The expression of retinoic acid receptors themselves serves as a differentiation marker. Both 9-cis-RA and ATRA are potent inducers of RAR-β mRNA in human neuroblastoma cells, an event that is closely linked to their anti-proliferative effects. nih.govnih.gov

In the realm of embryonic stem cells (ESCs), the maintenance of pluripotency is governed by a core network of transcription factors, including Oct4, Nanog, and Sox2. capes.gov.brnih.gov The induction of differentiation by agents like retinoic acid leads to a downregulation of these pluripotency markers. capes.gov.br Conversely, during differentiation of human neural stem cells, 9-cis-RA exposure has been shown to decrease the expression of the neural progenitor marker Sox2. nih.gov The interaction between the pluripotency factor Sox2 and nucleophosmin (B1167650) (Npm1) is sustained when differentiation is induced by retinoic acid, suggesting a specific role for this complex in ectodermal lineage formation. semanticscholar.org

Table 2: Modulation of Differentiation Markers by 9-cis-Retinoic Acid Signaling

| Marker | Effect of 9-cis-RA Signaling | Cell/Tissue Context | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Increased activity | Human neuroblastoma cells | nih.govnih.gov |

| RAR-β mRNA | Increased expression | Human neuroblastoma cells | nih.gov |

| Oct4, Nanog | Downregulation (as a consequence of induced differentiation) | Embryonic stem cells | capes.gov.br |

| Sox2 | Decreased expression | Human neural stem cells | nih.gov |

Modulation of Squamous Differentiation Markers (e.g., Transglutaminase Type I, Involucrin (B1238512), Keratin (B1170402) 5, Keratin 13)

Retinoids, including 9-cis-RA, are potent regulators of epithelial cell differentiation, particularly in suppressing squamous differentiation or keratinization. nih.govwho.int This is achieved by altering the expression of key protein markers of the squamous phenotype.

Transglutaminase Type I (TG1): This enzyme is crucial for the formation of the cornified envelope in terminally differentiating keratinocytes. Retinoic acid negatively regulates the expression of TG1 mRNA, preventing the increase in enzyme activity that normally accompanies squamous differentiation. nih.govescholarship.orgnih.gov

Involucrin (INV): As a major component of the cornified envelope, involucrin is another key marker of terminal keratinocyte differentiation. researchgate.netnih.gov 9-cis-retinoic acid has been shown to inhibit the expression of the involucrin gene at the transcriptional level. researchgate.netwho.intnih.gov

Keratins: The expression of specific keratin proteins is tightly linked to the state of epithelial differentiation. Retinoids are known to downregulate the expression of keratins associated with hyperproliferation and keratinization, such as Keratin 5 (KRT5), while inducing keratins like Keratin 13 (KRT13) that are characteristic of non-keratinized, mucosal epithelia. who.intnih.gov This modulation is a key aspect of how retinoids maintain a non-squamous, secretory epithelial phenotype. nih.govsigmaaldrich.com

Crosstalk with Other Signaling Pathways (e.g., Peroxisome Proliferator-Activated Receptors, Liver X Receptors)

The biological effects of 9-cis-retinoic acid are significantly amplified and diversified through the ability of its receptor, RXR, to form heterodimers with other members of the nuclear receptor superfamily. This positions RXR as a central node for integrating various signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs): RXR forms a heterodimer with PPAR. This RXR-PPAR complex can be activated by either a PPAR ligand (like clofibric acid) or the RXR ligand 9-cis-RA. nih.gov When both ligands are present, they act synergistically to induce the expression of target genes, such as those involved in the β-oxidation of fatty acids (e.g., acyl-CoA oxidase). This crosstalk provides a direct molecular link between retinoid signaling and the regulation of lipid metabolism. nih.gov

Liver X Receptors (LXRs): LXRs, which are critical sensors of cellular cholesterol levels, also function as obligate heterodimers with RXR. nih.govcapes.gov.brnih.gov The LXR-RXR heterodimer can be activated by LXR ligands (oxysterols) or the RXR ligand 9-cis-RA. In human monocytes, the combination of an LXR agonist and 9-cis-RA leads to the induction of tumor necrosis factor-alpha (TNF-α), demonstrating crosstalk that links lipid homeostasis with inflammatory responses. capes.gov.br